molecular formula C9H14O2 B12280431 (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid

Cat. No.: B12280431
M. Wt: 154.21 g/mol
InChI Key: KTEWGIIYPCRLJJ-DHBOJHSNSA-N
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Description

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid typically involves the use of cycloaddition reactions, where smaller cyclic compounds are combined to form the bicyclic structure. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides, and other derivatives

Scientific Research Applications

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may act as an inhibitor or activator of enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol

Uniqueness

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?

InChI Key

KTEWGIIYPCRLJJ-DHBOJHSNSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(C2)C(=O)O

Canonical SMILES

C1CC2CC1CC(C2)C(=O)O

Origin of Product

United States

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